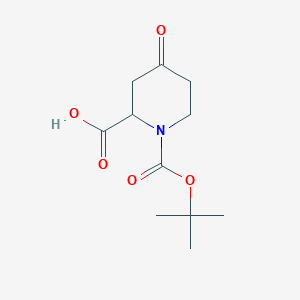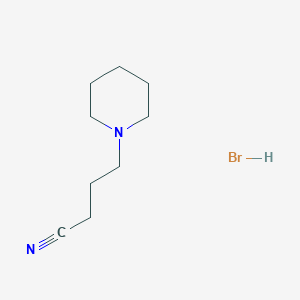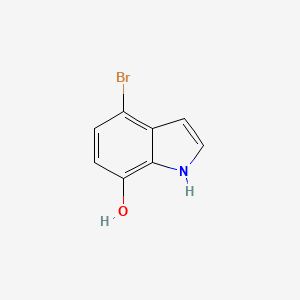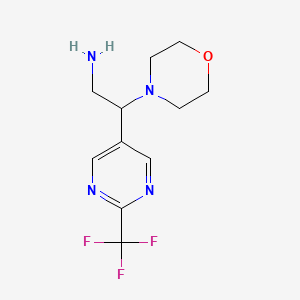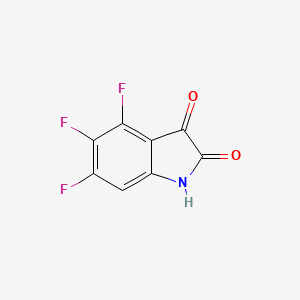
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl trifluoroacetate is a chemical compound from the trifluoroacetate group . It’s used as an intermediate in organic synthesis to prepare organic fluorine compounds such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA). It’s also used in the synthesis of various pharmaceutically active molecules and agricultural products .
Synthesis Analysis
Ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid . The compound can also be obtained by reacting trifluoroacetic acid or sodium trifluoroacetate with ethanol . Another synthesis method involves using trifluoroacetic acid and ethanol as raw materials, with strong acidic cation exchange resin as a catalyst .Molecular Structure Analysis
The molecular formula of Ethyl trifluoroacetate is C4H5F3O2 . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Chemical Reactions Analysis
Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds . It’s involved in the syntheses of various pharmaceutically active molecules and agricultural products .Physical And Chemical Properties Analysis
Ethyl trifluoroacetate has a density of 1.1952 g/cm3 at 16.7 °C and a boiling point of 61 °C . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus have been synthesized, starting from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against test microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Reactivity and Synthesis of Derivatives
Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate was prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate. This research explores the reactivity of this compound towards a variety of electrophilic reagents, demonstrating its potential in the synthesis of novel organic compounds (Elnagdi et al., 1988).
Antimicrobial Assessment
A study focused on the antimicrobial assessment of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate. This compound reacted with hydrazine hydrate to give aminohydrazide, which upon further reactions yielded 1,3,4-oxadiazole-5-thiol structure. These structures were assessed for their antimicrobial properties, indicating the potential of these compounds in antimicrobial applications (Taha & El-Badry, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
751479-66-0 |
|---|---|
Produktname |
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate |
Molekularformel |
C8H10F3N3O5 |
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |
InChI-Schlüssel |
DWNHEOATMIJKLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



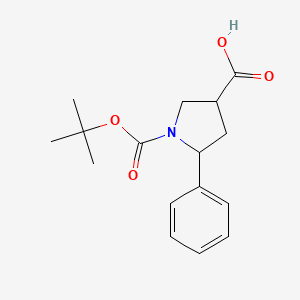
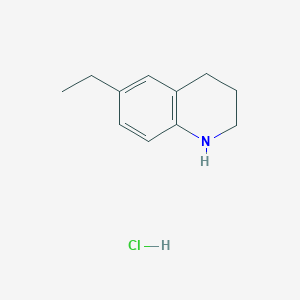
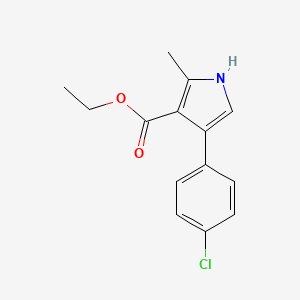


![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)
